

Technical Guide: Physicochemical Profiling of 4-(3-Fluorophenoxy)butanimidamide

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Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)butanimidamide
Cat. No.: B13576142

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Executive Summary & Chemical Identity

4-(3-Fluorophenoxy)butanimidamide is a functionalized alkyl amidine characterized by a basic headgroup connected via a butyl linker to a meta-fluorinated phenolic ether. This scaffold exhibits distinct pH-dependent solubility and lipophilicity profiles driven by the strongly basic amidine moiety.

In drug development, this compound class typically functions as a cationic pharmacophore, capable of forming critical salt bridges with aspartate or glutamate residues in protein active sites (e.g., the S1 pocket of trypsin-like serine proteases). The 3-fluoro substituent is strategically positioned to modulate metabolic stability (blocking Phase I oxidation) and influence the aromatic ring's electronic properties without imposing significant steric bulk.

Chemical Descriptors

Property	Value / Descriptor
IUPAC Name	4-(3-Fluorophenoxy)butanimidamide
Molecular Formula	C ₁₀ H ₁₃ FN ₂ O
Molecular Weight	210.25 g/mol
Core Scaffold	Phenoxyalkyl amidine
Key Functional Groups	Amidine (Basic), Ether (Linker), Aryl Fluoride (Metabolic blocker)
Predicted pKa	11.2 – 11.8 (Amidine N)
H-Bond Donors	3 (Amidinium form)
H-Bond Acceptors	2

Physicochemical Properties: The Core Analysis

Acid-Base Chemistry (pKa)

The defining feature of **4-(3-Fluorophenoxy)butanimidamide** is the amidine group. Unlike amines, amidines are strong bases due to the resonance stabilization of the protonated amidinium cation.^{[1][2]}

- Mechanism: Upon protonation, the positive charge is delocalized symmetrically across both nitrogen atoms.
- Physiological State: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic amidinium species.
- Implication: This permanent positive charge restricts passive membrane permeability but enhances solubility and electrostatic binding affinity to anionic targets.

Lipophilicity (LogP vs. LogD)

Lipophilicity in this molecule is dynamic and pH-dependent.

- LogP (Neutral Species): Estimated at 2.1 – 2.5. The 3-fluorophenoxy and butyl chain provide a hydrophobic core, making the free base moderately lipophilic.
- LogD (pH 7.4): Estimated at -0.5 to 0.5.[3] The ionization of the amidine drastically reduces the distribution coefficient.
- Design Insight: To improve oral bioavailability, prodrug strategies (e.g., amidoximes) are often employed to mask this charge, as the native cation is poorly permeable.

Stability & Degradation

Amidines are susceptible to hydrolytic degradation, particularly under basic conditions or high temperatures.

- Hydrolysis Pathway: Amidine

Amide

Carboxylic Acid.

- Storage: The compound should be stored as a salt (e.g., Hydrochloride or Methanesulfonate) in a desiccated environment to prevent moisture-induced hydrolysis.

Visualization: Structural Logic & Ionization

The following diagram illustrates the ionization equilibrium and the resonance stabilization that drives the high pKa of the amidine group.

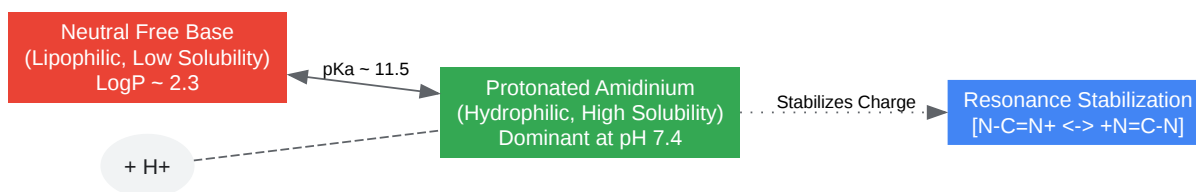


Figure 1: Ionization Equilibrium of 4-(3-Fluorophenoxy)butanimidamide

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Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of the amidine ionization constant. Method: Potentiometric titration is preferred over UV-metric methods for amidines as the ionization does not significantly alter the UV chromophore (which is distant on the phenoxy ring).

- Preparation: Dissolve 2-5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (if solubility is limited) containing 0.15 M KCl ionic strength adjuster.
- Titrant: Carbonate-free 0.1 M NaOH.
- Execution:
 - Acidify initially with HCl to pH ~2.0.
 - Titrate with NaOH up to pH ~12.5.
 - Record pH vs. Volume.
- Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate pKa. Expect a single inflection point corresponding to the amidine deprotonation.

Protocol B: LogD Measurement (Shake-Flask Method)

Objective: Determine the distribution coefficient at physiological pH.

- Phases: Prepare 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
- Equilibration: Dissolve compound in the buffer phase (concentration).
- Partitioning: Add an equal volume of octanol. Vortex vigorously for 60 minutes at 25°C.
- Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

- Quantification: Analyze the aqueous phase by HPLC-UV (254 nm).
 - Note: Due to high basicity, ensure the octanol phase does not extract the counter-ion (ion-pairing effect), which can artificially inflate LogD.

Visualization: Experimental Workflow

This diagram outlines the decision logic for characterizing the compound based on its predicted properties.

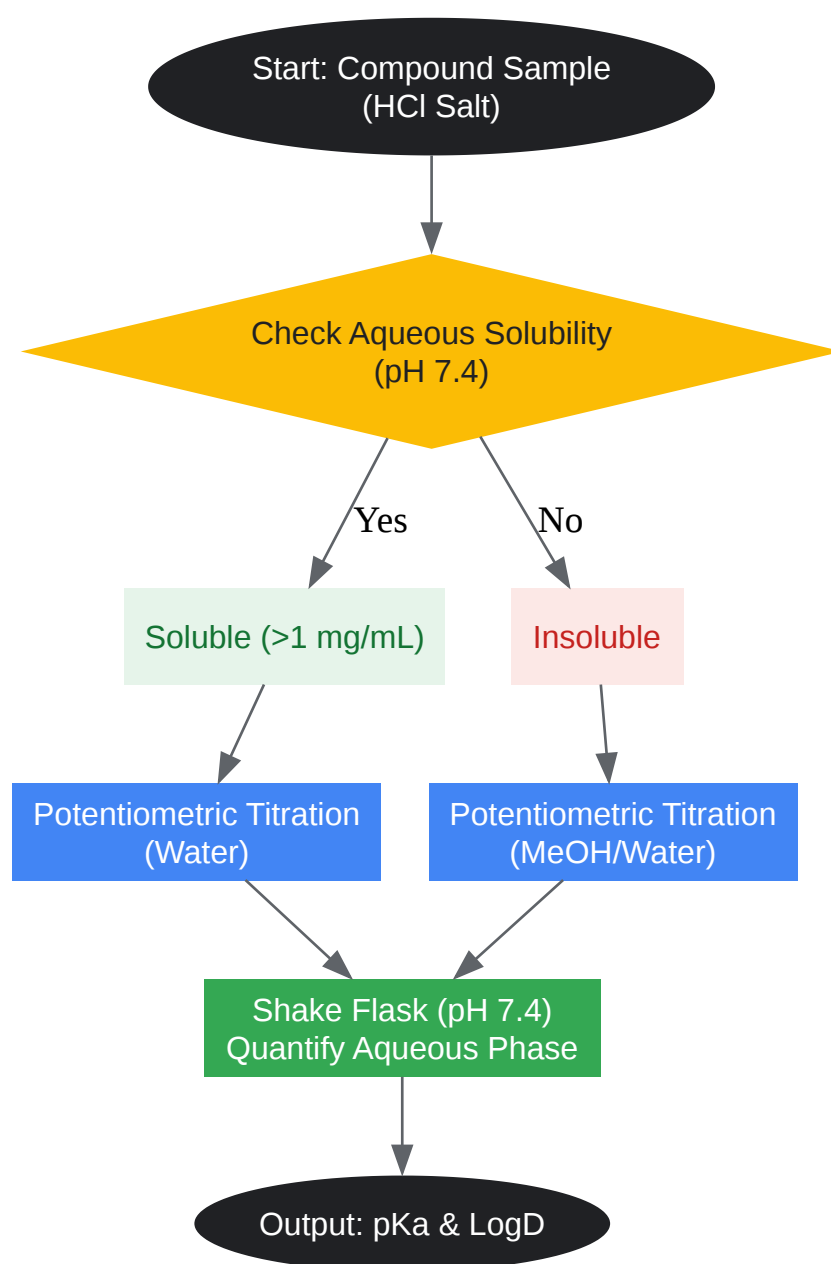


Figure 2: Physicochemical Characterization Workflow

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